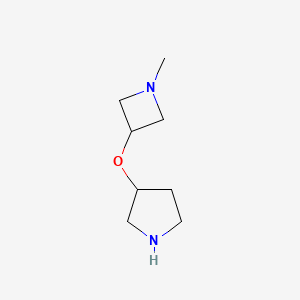
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxymethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol typically involves the reaction of trifluoroacetic acid derivatives with phenyl compounds. One common method includes the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent . The reaction conditions often involve the use of a palladium catalyst and a tertiary amine as a co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoroacetic acid derivatives, while reduction can produce various alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the phenyl group.
2,2,2-Trifluoroacetophenone: Contains a ketone group instead of a hydroxymethyl group.
Hexafluoro-2-propanol: Contains additional fluorine atoms and a different hydroxyl group arrangement
Uniqueness
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol is unique due to the combination of its trifluoromethyl and hydroxymethylphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H9F3O2 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,13-14H,5H2 |
InChI Key |
BKYFNHBGNQNVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


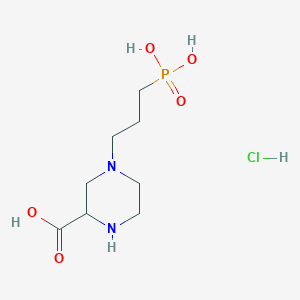

![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
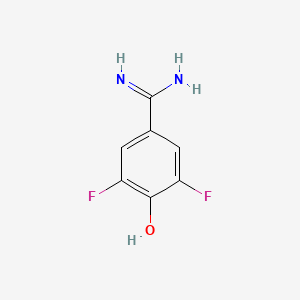
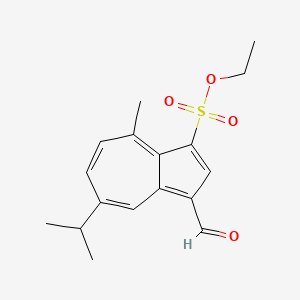
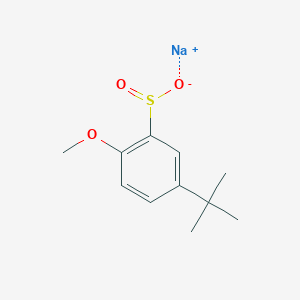



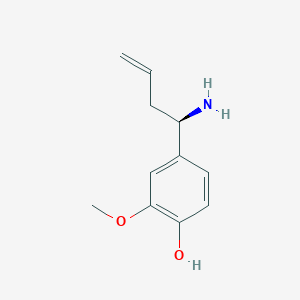
![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
